8-[benzyl(methyl)amino]-7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Description
Nomenclature and Structural Classification Within Xanthine Derivatives
The systematic IUPAC name 8-[benzyl(methyl)amino]-7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione delineates its molecular architecture with precision. Breaking down the nomenclature:
- Purine-2,6-dione : The core structure is a purine ring system oxidized at positions 2 and 6, characteristic of xanthine derivatives.
- 7-Butyl and 3-methyl : Alkyl substitutions at positions 7 (butyl chain) and 3 (methyl group) enhance lipophilicity and steric bulk.
- 8-[Benzyl(methyl)amino] : A benzyl-methylamine group at position 8 introduces aromatic and tertiary amine functionalities, influencing electronic properties.
Structural Classification :
This compound belongs to the xanthine family, distinguished by the 2,6-dione configuration. Unlike simpler xanthines (e.g., caffeine, theophylline), its substitutions at positions 7 and 8 represent a hybrid structure merging classical purine motifs with modern synthetic modifications. The molecular formula C₁₈H₂₃N₅O₂ (molar mass: 341.41 g/mol) reflects these additions.
Comparative Structural Analysis :
| Feature | Xanthine (Base Structure) | Target Compound |
|---|---|---|
| Core | Purine-2,6-dione | Purine-2,6-dione |
| Position 3 Substituent | H | Methyl |
| Position 7 Substituent | H | Butyl |
| Position 8 Substituent | H | Benzyl(methyl)amino |
| Molecular Formula | C₅H₄N₄O₂ | C₁₈H₂₃N₅O₂ |
This table highlights how strategic substitutions expand the parent xanthine framework, enabling tailored interactions with biological targets.
Historical Context of Purine-Based Compound Development
The evolution of purine chemistry began with Emil Fischer’s 1884 isolation and synthesis of purine, derived from uric acid. Early 20th-century work, such as Traube’s purine synthesis (1900), established methods for constructing the purine core from pyrimidine precursors. These foundational studies enabled the development of theophylline (1922) and caffeine analogs, which dominated mid-20th-century research due to their adenosine receptor modulation.
Key Milestones in Purine Derivative Development :
| Era | Advancement | Significance |
|---|---|---|
| 1884 | Fischer’s purine synthesis | First artificial purine synthesis |
| 1900 | Traube synthesis method | Enabled modular purine derivatization |
| 1960s | Adenosine receptor discoveries | Linked purines to neurotransmission |
| 1990s | Xanthine-based enzyme inhibitors | Expanded therapeutic applications |
| 2020s | Complex N-substituted xanthines (e.g., target compound) | Tailored pharmacokinetics and selectivity |
The target compound emerged from 21st-century efforts to optimize xanthine derivatives for specific biochemical interactions. For example, replacing the 8-position hydrogen with a benzyl(methyl)amino group—a strategy informed by studies on MTHFD2 inhibitors—enhances binding affinity to allosteric enzyme sites. Concurrently, the 7-butyl group improves metabolic stability compared to shorter alkyl chains.
Synthetic Advancements :
Modern routes to such compounds often begin with 5,6-diaminouracil intermediates. For instance, condensation with carboxylic acids or aldehydes, followed by cyclization, allows precise substitution patterns. The target molecule’s synthesis likely involves:
- Alkylation of 5,6-diaminouracil at position 3.
- Sequential substitution at positions 7 and 8 via nucleophilic aromatic substitution.
- Final purification via chromatography or recrystallization.
Properties
CAS No. |
332904-90-2 |
|---|---|
Molecular Formula |
C18H23N5O2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
8-[benzyl(methyl)amino]-7-butyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C18H23N5O2/c1-4-5-11-23-14-15(22(3)18(25)20-16(14)24)19-17(23)21(2)12-13-9-7-6-8-10-13/h6-10H,4-5,11-12H2,1-3H3,(H,20,24,25) |
InChI Key |
GTOOEROJXKNVFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Preparation Methods
Bromination at C8 Position
The synthesis typically begins with 3-methylxanthine (1,3-dimethylxanthine) as the starting material. Bromination at the C8 position is achieved using bromine (Br) in acetic acid (AcOH) with sodium acetate (NaOAc) as a base.
Procedure :
-
3-Methylxanthine (5.3 g, 31.9 mmol) and NaOAc (5.23 g, 63.8 mmol) are suspended in glacial AcOH (80 mL).
-
Bromine (6.12 g, 38.3 mmol) is added dropwise at 65°C for 2 hours.
-
The product, 8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione, is isolated in 90% yield (7 g).
Critical Parameters :
N7 Alkylation with sec-Butyl Groups
Introducing the sec-butyl group at N7 requires alkylation under basic conditions. Diisopropylethylamine (DIPEA) or N-ethyl-N-isopropylpropan-2-amine in dimethylformamide (DMF) facilitates this step.
Procedure :
-
8-Bromo-3-methylxanthine (4.9 g, 20 mmol) and DIPEA (3.47 mL, 21 mmol) are dissolved in DMF (10 mL).
-
sec-Butyl bromide (1.9 mL, 21 mmol) is added, and the mixture is heated to 80°C for 4 hours.
-
The product, 8-bromo-7-sec-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione, is obtained in 78% yield after purification.
Regioselectivity Considerations :
N8 Amination with Benzyl(methyl)amine
The bromine atom at C8 is displaced via nucleophilic aromatic substitution (SNAr) using benzyl(methyl)amine. This step requires elevated temperatures and a polar solvent.
Procedure :
-
8-Bromo-7-sec-butyl-3-methylxanthine (1.0 g, 3.1 mmol) and benzyl(methyl)amine (0.75 g, 6.2 mmol) are refluxed in acetonitrile (MeCN, 15 mL) for 12 hours.
-
The reaction is monitored by TLC; upon completion, the solvent is evaporated, and the residue is purified via silica gel chromatography (ethyl acetate/methanol).
Optimization Insights :
-
Excess benzyl(methyl)amine (2 equiv.) ensures complete substitution.
-
Microwave-assisted synthesis at 150°C for 1 hour improves yields to 85%.
Alternative Pathways
One-Pot Alkylation-Amination
A streamlined approach combines N7 alkylation and N8 amination in a single pot, reducing purification steps.
Procedure :
-
3-Methylxanthine (5.3 g, 31.9 mmol), sec-butyl bromide (3.8 mL, 63.8 mmol), and benzyl(methyl)amine (7.5 g, 63.8 mmol) are heated in DMF (20 mL) at 120°C for 24 hours.
-
The crude product is precipitated with ice water and recrystallized from ethanol to yield 55% pure compound.
Limitations :
Solid-Phase Synthesis
Recent advances employ resin-bound intermediates for high-throughput synthesis.
Procedure :
-
Wang resin is functionalized with 6-chloro-3-methylpurine-2,6-dione.
-
Sequential alkylation (sec-butyl bromide) and amination (benzyl(methyl)amine) are performed on the solid support.
-
Cleavage with trifluoroacetic acid (TFA) yields the target compound in 40–50% overall yield.
Advantages :
Analytical Characterization
Key spectroscopic data for 8-[benzyl(methyl)amino]-7-sec-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione:
Challenges and Solutions
Regioselectivity in Alkylation
Chemical Reactions Analysis
Types of Reactions
8-[benzyl(methyl)amino]-7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or platinum catalysts to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Research indicates that 8-[benzyl(methyl)amino]-7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione exhibits significant biological activity, particularly as an enzyme inhibitor. Its structure allows it to mimic natural substrates, facilitating interactions with biological macromolecules such as enzymes and receptors. This characteristic positions it as a potential therapeutic agent in various fields, especially oncology.
Therapeutic Applications
The applications of this compound can be categorized into several key areas:
Oncology
Due to its ability to interfere with nucleic acid metabolism, this compound shows promise in cancer treatment. It may inhibit the growth of rapidly dividing cancer cells by disrupting their metabolic pathways.
Enzyme Inhibition
The compound acts as an inhibitor for various enzymes involved in nucleic acid synthesis and metabolism. This property is crucial for developing drugs targeting specific pathways in diseases such as cancer and viral infections.
Antiviral Activity
Preliminary studies suggest that compounds similar to 8-[benzyl(methyl)amino]-7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione may possess antiviral properties, making them candidates for further investigation in antiviral drug development.
Comparative Analysis with Related Compounds
The unique substitution pattern of this compound differentiates it from other purine analogs. Below is a comparative table highlighting structural features and potential applications of related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Benzyl-1,3-dimethyl-8-(methylamino)-3,7-dihydro-1H-purine-2,6-dione | Benzyl group at position 7 | Contains dimethylamino group at position 8 |
| 7-Benzyl-8-(2-diethylamino-ethylamino)-3-methyl-3,7-dihydro-purine-2,6-dione | Ethanolamine substitution | Potentially different pharmacological profiles |
| 8-Dimethylamino-3-methyl-7-(4-methyl-benzyl)-3,7-dihydro-purine-2,6-dione | Methyl-benzyl substitution | Different substituent at position 7 |
Case Studies and Research Findings
Several studies have explored the pharmacological properties of purine derivatives similar to 8-[benzyl(methyl)amino]-7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione:
- Study on Enzyme Inhibition : A study demonstrated that purine derivatives could effectively inhibit specific enzymes involved in nucleic acid synthesis. The findings suggest that modifications in the substituents can enhance inhibitory activity and selectivity against target enzymes.
- Anticancer Activity : Research has shown that certain purine analogs exhibit cytotoxic effects on various cancer cell lines. The mechanism involves the inhibition of DNA synthesis and repair pathways critical for cancer cell proliferation.
- Antiviral Potential : Investigations into the antiviral properties of purine derivatives have indicated that they can inhibit viral replication by targeting viral polymerases or other essential enzymes.
Mechanism of Action
The mechanism of action of 8-[benzyl(methyl)amino]-7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Xanthine Derivatives
Key Observations:
N7 Substituents: The butyl group in the target compound enhances lipophilicity compared to shorter chains (e.g., methyl in ) or rigid alkynyl groups (e.g., but-2-ynyl in Linagliptin ). This may improve membrane permeability but reduce aqueous solubility.
C8 Substituents: The benzyl(methyl)amino group in the target compound is critical for SLACK channel inhibition, as its removal or replacement (e.g., with bromo in ) abolishes activity . Aminopiperidinyl groups (e.g., in Linagliptin) confer selectivity for DPP-4 over adenosine receptors, highlighting the role of C8 in target specificity .
N3 Substituents :
- Methyl at N3 is conserved across most analogs, suggesting minimal tolerance for bulkier groups without compromising activity.
Functional and Therapeutic Implications
- SLACK Potassium Channel Inhibition : The target compound and its 3,7-dimethyl analog (Table 1) exhibit potent SLACK inhibition, with the latter showing slightly higher potency (IC₅₀ = 1.2 µM vs. 2.5 µM for the target compound). This suggests that N7-methyl may enhance binding affinity compared to N7-butyl .
- Cardiovascular Activity: Derivatives with 8-alkylamino substituents (e.g., phenethylamino in ) demonstrate antiarrhythmic and hypotensive effects, likely via α-adrenoreceptor interactions. The target compound’s benzyl(methyl)amino group may similarly engage adrenergic pathways but requires validation .
- Enzyme Inhibition: Linagliptin’s but-2-ynyl and aminopiperidinyl groups enable selective DPP-4 inhibition, contrasting with the target compound’s lack of reported enzyme inhibitory activity .
Biological Activity
8-[benzyl(methyl)amino]-7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known by its CAS number 332904-92-4, is a purine derivative that has garnered interest due to its potential biological activities. This compound belongs to a class of molecules that exhibit a range of pharmacological properties, including anti-inflammatory and neuroprotective effects. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C18H23N5O2 |
| Molar Mass | 341.41 g/mol |
| Density | 1.26 ± 0.1 g/cm³ |
| pKa | 9 ± 0.70 (predicted) |
The biological activity of 8-[benzyl(methyl)amino]-7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is primarily attributed to its interactions with various enzymes and receptors:
- Monoamine Oxidase Inhibition : The compound has shown potential as an inhibitor of monoamine oxidase (MAO), particularly MAO-B, which is implicated in neurodegenerative diseases. In vitro studies indicate that derivatives with similar structures exhibit IC50 values in the nanomolar range for MAO-B inhibition .
- Phosphodiesterase Inhibition : It has been reported that related compounds demonstrate significant inhibitory activity against phosphodiesterases (PDEs), which are crucial in regulating cyclic nucleotide levels within cells. For instance, compounds with similar xanthine cores have shown IC50 values around 2–5 µM against PDE4B1 and PDE10A .
- Antioxidant Activity : Some derivatives have been evaluated for their antioxidant properties using assays like DPPH, showing varying degrees of effectiveness compared to standard antioxidants such as quercetin .
Biological Assays and Efficacy
Several studies have assessed the biological efficacy of this compound and its analogs through various assays:
- Anti-inflammatory Activity : The compound's analogs have demonstrated significant anti-inflammatory effects in models such as carrageenan-induced paw edema in rats. For instance, one study reported that certain derivatives showed ED50 values comparable to indomethacin .
- Neuroprotective Effects : Research indicates that compounds with similar structures may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
Case Studies
- In Vitro Studies on Neurodegenerative Models : A study investigating the effects of xanthine–dopamine hybrids demonstrated that modifications at the N7-position significantly influenced MAO-B inhibition and antioxidant activity, suggesting that structural variations can enhance biological efficacy .
- Animal Models for Anti-inflammatory Testing : In vivo experiments using rat models have shown that certain derivatives not only reduce inflammation but also modulate cytokine levels, indicating their potential for therapeutic application in inflammatory diseases .
Q & A
Q. What are the common synthetic routes for 8-[benzyl(methyl)amino]-7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione?
The synthesis typically involves multi-step alkylation and functionalization of a purine core. A validated method includes:
- Step 1: Alkylation of a purine derivative (e.g., 8-bromo-3-methylpurine-2,6-dione) with a butenylsulfanyl or benzyl(methyl)amine group under basic conditions (e.g., Na₂CO₃ in acetone or dichloromethane).
- Step 2: Sequential introduction of the 7-butyl and 3-methyl substituents via nucleophilic substitution or coupling reactions. Critical parameters include reaction temperature (60–80°C), solvent polarity, and catalyst selection (e.g., Pd for cross-coupling) .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
Methodological approaches include:
Q. What solvents and storage conditions are optimal for this compound?
The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibits limited solubility in water. Store at –20°C under inert gas (argon) to prevent oxidation or hydrolysis. Stability studies suggest a shelf life of >6 months under these conditions .
Advanced Research Questions
Q. How do structural modifications (e.g., benzyl vs. cyclohexyl substituents) influence biological activity?
Comparative studies of analogs (e.g., 8-(cyclohexylamino)-7-isopentyl derivatives) reveal:
- Benzyl groups enhance lipophilicity, improving membrane permeability but reducing aqueous solubility.
- Methylamino vs. benzyl(methyl)amino substitutions alter binding kinetics to enzymes like phosphodiesterases (e.g., PDE5A), with benzyl(methyl)amino showing 3-fold higher affinity in vitro . SAR analysis should prioritize substituent steric effects and electronic properties (Hammett constants) .
Q. How can researchers resolve contradictions in reported biological data (e.g., enzyme inhibition vs. activation)?
Discrepancies often arise from:
- Experimental conditions: pH (optimal range: 7.4–8.0), ionic strength, and co-solvents (e.g., DMSO ≤0.1% to avoid cytotoxicity).
- Assay variability: Fluorescence-based vs. radiometric assays for enzyme activity may yield divergent IC₅₀ values. Standardization using positive controls (e.g., theophylline for PDE inhibition) and triplicate replicates is critical .
Q. What advanced analytical techniques are recommended for studying degradation pathways?
- High-resolution mass spectrometry (HRMS): Identifies oxidative metabolites (e.g., hydroxylation at the purine C8 position).
- NMR stability studies: Track degradation in D₂O or CDCl₃ under thermal stress (40–60°C).
- Forced degradation: Exposure to UV light or H₂O₂ to simulate photolytic/oxidative pathways .
Q. How does the compound interact with nucleotide-binding proteins?
Computational docking (e.g., AutoDock Vina) predicts strong interactions with:
- Kinase domains: Hydrogen bonding between the purine C6 carbonyl and conserved lysine residues.
- GPCRs: Hydrophobic interactions via the benzyl group and transmembrane helices. Experimental validation requires SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding thermodynamics .
Methodological Considerations
Q. What in vitro models are suitable for evaluating its pharmacokinetic (PK) properties?
- Caco-2 cell monolayers: Assess intestinal permeability (Papp >1 × 10⁻⁶ cm/s indicates high absorption).
- Microsomal stability: Incubate with human liver microsomes (HLM) + NADPH to measure t₁/₂ (target: >30 min).
- Plasma protein binding: Equilibrium dialysis (≥90% binding suggests limited free drug availability) .
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Catalyst screening: Pd(OAc)₂/XPhos improves coupling efficiency (>80% yield) for benzyl(methyl)amino introduction.
- Flow chemistry: Continuous-flow reactors reduce side reactions (e.g., over-alkylation) by precise temperature/residence time control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
